1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone is a chemical compound with the molecular formula C11H15NO3 It is known for its unique structure, which includes a phenyl ring substituted with two methoxy groups and an ethanone moiety attached to a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzoic acid, while reduction could produce 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the methylamino group, resulting in different reactivity and applications.
3,4-Dimethoxyphenethylamine: Contains an ethylamine group instead of the ethanone moiety, leading to distinct biological activity.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
29705-77-9 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,12H,7H2,1-3H3 |
InChI Key |
CKCVYNURNIMPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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